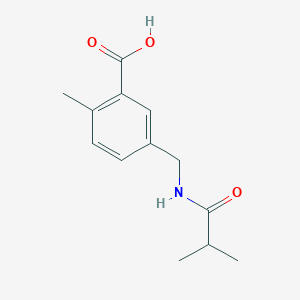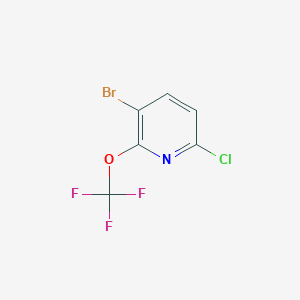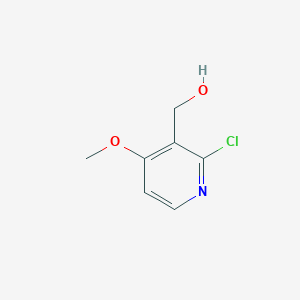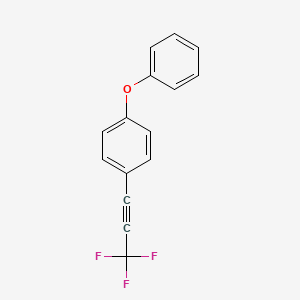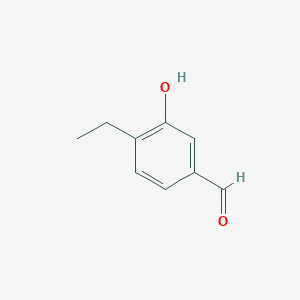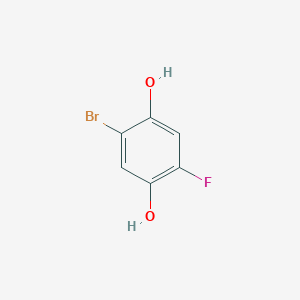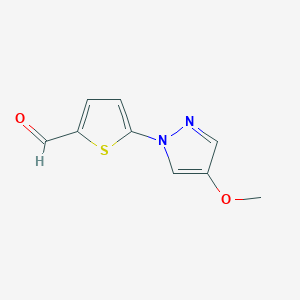
5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by a formylation reaction to introduce the aldehyde group on the thiophene ring .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure but lacks the methoxy group.
4,5-Dihydro-1H-pyrazole derivatives: Differ in the saturation of the pyrazole ring.
Pyrazolo[1,5-a]pyrimidines: Contain an additional fused ring.
Uniqueness
The methoxy group can participate in various substitution reactions, while the aldehyde group can undergo oxidation and reduction reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H8N2O2S |
|---|---|
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
5-(4-methoxypyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2S/c1-13-7-4-10-11(5-7)9-3-2-8(6-12)14-9/h2-6H,1H3 |
Clé InChI |
DIXQVCVNRDRREP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN(N=C1)C2=CC=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


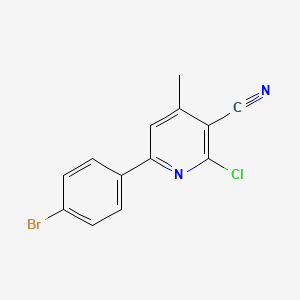
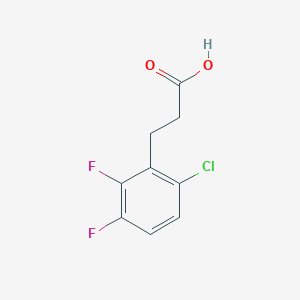
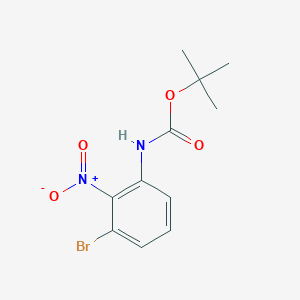
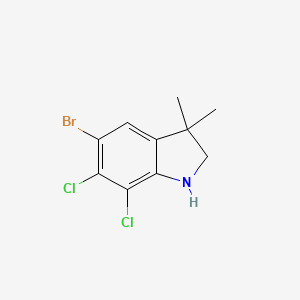
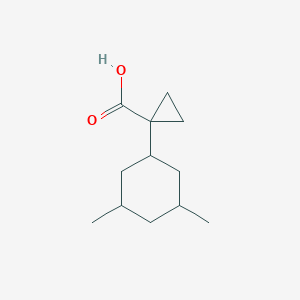
![Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13088913.png)
![1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13088918.png)
![1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13088923.png)
